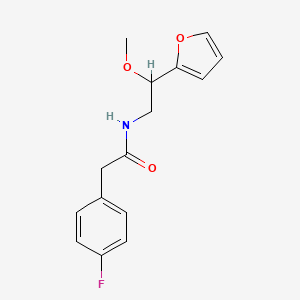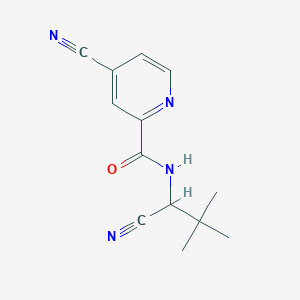
4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a key role in the signaling pathways of cytokines involved in immune function. CP-690,550 has been extensively studied for its potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mecanismo De Acción
4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide works by inhibiting the activity of JAK3, which is a tyrosine kinase that plays a key role in the signaling pathways of cytokines involved in immune function. By inhibiting JAK3, 4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide reduces the activity of cytokines such as interleukin-2 (IL-2), which are involved in the activation and proliferation of T cells. This reduces the inflammatory response and other symptoms of autoimmune diseases.
Biochemical and Physiological Effects
4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It reduces the activity of cytokines such as IL-2, which are involved in the activation and proliferation of T cells. This reduces the inflammatory response and other symptoms of autoimmune diseases. 4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide has also been shown to reduce the production of antibodies and to inhibit the function of B cells, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for JAK3. This makes it a useful tool for studying the role of JAK3 in immune function and autoimmune diseases. However, 4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide also has some limitations for lab experiments. It is a potent inhibitor of JAK3, which can make it difficult to study the effects of other cytokines and signaling pathways that are also involved in immune function.
Direcciones Futuras
There are a number of future directions for research on 4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide. One area of interest is the development of new JAK3 inhibitors that have improved selectivity and potency. Another area of interest is the use of 4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide in combination with other drugs for the treatment of autoimmune diseases. Finally, there is also interest in using 4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide as a tool for studying the role of JAK3 in other diseases and biological processes.
Métodos De Síntesis
The synthesis of 4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide involves several steps, starting with the reaction of 2-cyano-4-methylpyridine with 2-bromo-2,2-dimethylpropane to form 2-(2,2-dimethylpropyl)-4-methylpyridine. This is then reacted with cyanogen bromide to form 2-cyano-4-(2,2-dimethylpropyl)pyridine. Finally, this compound is reacted with 2-amino-2-cyanopropane to form 4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide has been extensively studied for its potential as a therapeutic agent for autoimmune diseases. In particular, it has been shown to be effective in the treatment of rheumatoid arthritis and psoriasis. It works by inhibiting the signaling pathways of cytokines involved in immune function, thereby reducing inflammation and other symptoms of autoimmune diseases.
Propiedades
IUPAC Name |
4-cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-13(2,3)11(8-15)17-12(18)10-6-9(7-14)4-5-16-10/h4-6,11H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYVZOYLATYHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=NC=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

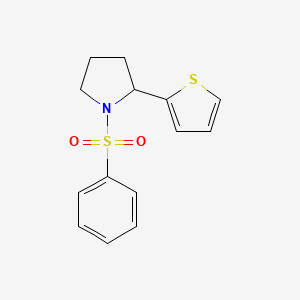
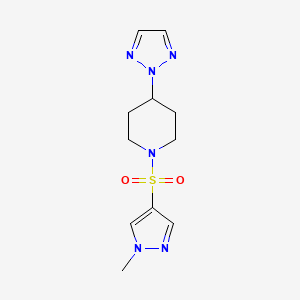
![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B3007248.png)
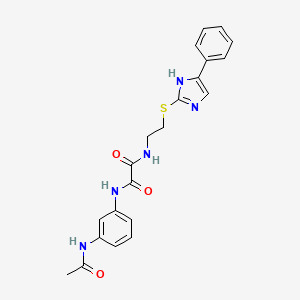
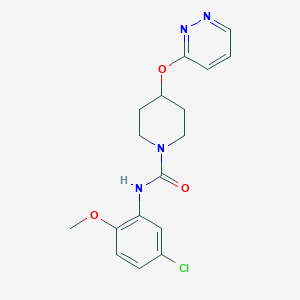
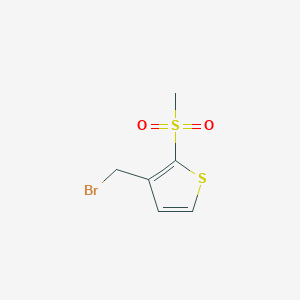
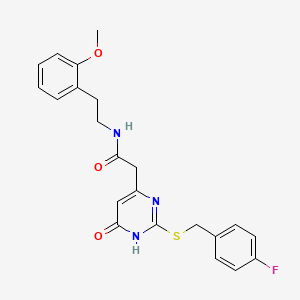
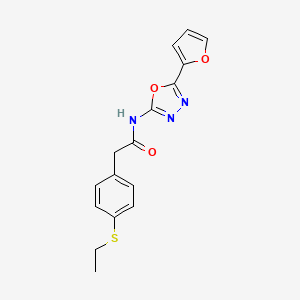
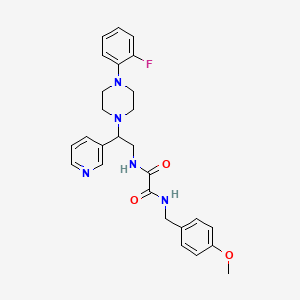
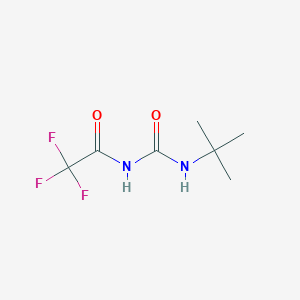
![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3007263.png)
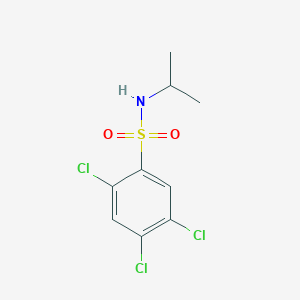
![N~5~-(3-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3007265.png)
